![molecular formula C13H12ClNO3S2 B5873106 ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)
ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 inhibits the activity of NF-κB, a protein complex that plays a key role in the immune response and inflammation. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell proliferation, and apoptosis. ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 inhibits NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents NF-κB from translocating to the nucleus and activating gene transcription.
Biochemical and Physiological Effects:
ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduces the expression of adhesion molecules involved in leukocyte recruitment. ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 also induces apoptosis in cancer cells by inhibiting the activity of STAT3 and COX-2. In addition, ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been shown to protect against oxidative stress and inflammation-induced neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 is a potent inhibitor of NF-κB and has been widely used in cell culture and animal studies investigating the role of NF-κB in various diseases. It is relatively easy to synthesize and purify, and has a long shelf life when stored properly. However, ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been shown to have off-target effects on other proteins, such as IKKβ and JAK2, which may complicate data interpretation. In addition, the optimal concentration and duration of ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 treatment may vary depending on the cell type and experimental conditions.
Future Directions
Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has shown promise as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Future research could focus on developing more selective inhibitors of NF-κB that do not have off-target effects, as well as investigating the potential use of ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 in combination with other drugs for synergistic effects. In addition, further studies are needed to determine the safety and efficacy of ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 in human clinical trials.
Synthesis Methods
Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 is synthesized by the reaction of ethyl 5-methyl-3-thiophenecarboxylate with 5-chloro-2-thiophenecarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then filtered and the resulting product is purified by column chromatography to obtain ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 in a pure form.
Scientific Research Applications
Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of several proteins involved in inflammation and cancer, including NF-κB, STAT3, and COX-2. ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has also been used in studies investigating the role of inflammation in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
properties
IUPAC Name |
ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-3-18-13(17)8-6-7(2)19-12(8)15-11(16)9-4-5-10(14)20-9/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRFBAWAKDHQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.